REACTION_SMILES
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[Br:23][CH2:24][CH2:25][O:26][CH3:27].[C:14](=[O:15])([O-:16])[O-:17].[CH3:20][C:21]#[N:22].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[K+:18].[K+:19].[OH:1][c:2]1[c:3]([O:12][CH3:13])[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11]1>>[O:1]([c:2]1[c:3]([O:12][CH3:13])[c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][cH:10][cH:11]1)[CH2:24][CH2:25][O:26][CH3:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(O)c1OC
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Name
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Type
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product
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Smiles
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COCCOc1cccc(C(=O)OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |